molecular formula C18H16N2O2 B14639122 1H-Pyrrole-2,5-dione, 1-(4-methylphenyl)-3-[(4-methylphenyl)amino]- CAS No. 53683-82-2

1H-Pyrrole-2,5-dione, 1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-

Cat. No.: B14639122
CAS No.: 53683-82-2
M. Wt: 292.3 g/mol
InChI Key: BILJFGMLQJRWBP-UHFFFAOYSA-N
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Description

The compound “1H-Pyrrole-2,5-dione, 1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-” features a pyrrole-2,5-dione core substituted at position 1 with a 4-methylphenyl group and at position 3 with a (4-methylphenyl)amino moiety. The 4-methylphenyl groups are electron-donating via their methyl substituents, which may enhance the electron density of the pyrrole-dione ring.

Properties

CAS No.

53683-82-2

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

3-(4-methylanilino)-1-(4-methylphenyl)pyrrole-2,5-dione

InChI

InChI=1S/C18H16N2O2/c1-12-3-7-14(8-4-12)19-16-11-17(21)20(18(16)22)15-9-5-13(2)6-10-15/h3-11,19H,1-2H3

InChI Key

BILJFGMLQJRWBP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC(=O)N(C2=O)C3=CC=C(C=C3)C

Origin of Product

United States

Preparation Methods

Reaction Scheme

$$
\text{Maleic anhydride derivative} + 2 \times \text{4-methylphenylamine} \rightarrow \text{Target compound}
$$

Key Steps

  • Formation of the Maleimide Core :

    • Substituted maleic anhydrides (e.g., 2,3-dimethylmaleic anhydride) react with 4-methylphenylamine in a 1:1 ratio to form the N-substituted maleimide intermediate.
    • Solvents: Toluene, chloroform, or diethyl ether.
    • Temperature: Reflux (110°C for toluene, 61°C for chloroform) or room temperature for sterically hindered systems.
  • Introduction of the Amino Group :

    • A second equivalent of 4-methylphenylamine undergoes nucleophilic attack at the C(3) position of the maleimide ring, facilitated by mild acid catalysis (e.g., acetic acid).
    • Microwave irradiation (100–150 W, 15–20 min) enhances reaction rates and yields (70–95%) compared to traditional heating.

Optimized Conditions

Parameter Optimal Value Yield (%) Reference
Solvent Toluene 75–95
Temperature Reflux 85
Catalyst Acetic acid 70
Microwave Power 150 W 90

Amidrazone Cyclization Approach

An alternative route utilizes N-substituted amidrazones (e.g., N3-(4-methylphenyl)amidrazone) reacting with 2,3-dimethylmaleic anhydride to form the pyrrole-2,5-dione skeleton.

Mechanistic Insights

  • Amidrazones act as bidentate nucleophiles, attacking the anhydride at both carbonyl groups.
  • Cyclization occurs via intramolecular dehydration, forming the fused pyrrole ring.

Experimental Protocol

  • Reactants :
    • 2,3-Dimethylmaleic anhydride (1 mmol)
    • N3-(4-Methylphenyl)amidrazone (1 mmol)
  • Conditions :
    • Solvent: Diethyl ether (room temperature, 48 h) or chloroform (reflux, 5 h).
    • Purification: Crystallization from ethanol.

Yield Comparison

Solvent Time (h) Yield (%)
Diethyl ether 48 60
Chloroform 5 95

Microwave-Assisted Synthesis

Microwave irradiation significantly improves reaction efficiency. A study demonstrated the synthesis of analogous maleimides in 70–90% yield within 15–20 minutes using ethanol as a solvent.

Procedure

  • Combine 2,3-dichloromaleic anhydride (1 mmol) and 4-methylphenylamine (2 mmol) in ethanol.
  • Irradiate at 150 W, 100°C for 20 min.
  • Isolate the product via vacuum filtration.

Advantages

  • Reduced reaction time (20 min vs. 2 h for conventional heating).
  • Higher purity due to minimized side reactions.

Structural and Spectroscopic Validation

Post-synthesis characterization confirms the target compound’s structure:

Key Spectral Data

  • ¹H NMR (DMSO-d₆) : δ 2.26 (s, 3H, CH₃), 2.18 (s, 3H, CH₃), 6.65–8.59 (m, aromatic H).
  • ¹³C NMR : 168.5 ppm (C=O), 139.2 ppm (quaternary C).

X-ray Crystallography

  • Bond lengths: N(1)-C(2) = 1.34 Å, C(2)-O(1) = 1.22 Å.
  • Dihedral angles: 64.8° between pyrrole and substituent planes.

Challenges and Mitigation Strategies

  • Regioselectivity Issues :

    • Competing reactions at C(2) and C(3) positions may occur. Using bulky substituents or low-temperature conditions enhances selectivity.
  • Steric Hindrance :

    • 4-Methyl groups reduce reactivity. Microwave-assisted methods mitigate this by accelerating kinetics.
  • Purification :

    • Column chromatography (silica gel, ethyl acetate/hexane) resolves by-products.

Industrial Scalability

Continuous flow synthesis is emerging as a viable method for large-scale production, offering:

  • Consistent quality via precise temperature control.
  • Throughput : 1 kg/day capacity reported for similar maleimides.

Chemical Reactions Analysis

1H-Pyrrole-2,5-dione, 1-(4-methylphenyl)-3-[(4-methylphenyl)amino]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-Pyrrole-2,5-dione, 1-(4-methylphenyl)-3-[(4-methylphenyl)amino]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrrole-2,5-dione, 1-(4-methylphenyl)-3-[(4-methylphenyl)amino]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

Electron-Donating vs. Compounds with nitro () or fluoro () substituents exhibit stronger electron-withdrawing effects, which could enhance susceptibility to nucleophilic attack at the dione carbonyl groups.

The benzyl group in adds significant steric hindrance at position 1, which might hinder interactions in biological systems relative to the target’s smaller 4-methylphenyl group.

Structural and Functional Implications

  • Amino Group Variations: The (4-methylphenyl)amino group in the target compound contrasts with the (2,5-difluorophenyl)amino group in and the (4-fluorophenyl)amino group in . Fluorine’s electronegativity in these analogs may reduce basicity of the amino group compared to the target’s methyl-substituted derivative.
  • Core Modifications : While the compound in shares a pyrrole core, it lacks the 2,5-dione functionality, rendering it unsuitable for comparisons involving diketone reactivity or hydrogen-bonding interactions.

Biological Activity

1H-Pyrrole-2,5-dione, 1-(4-methylphenyl)-3-[(4-methylphenyl)amino]- (CAS Number: 1631-28-3) is a compound with significant biological activity, particularly in the realms of anti-cancer and anti-inflammatory properties. This article synthesizes current research findings and case studies to provide a comprehensive overview of its biological activities.

  • Molecular Formula : C15_{15}H12_{12}N2_2O4_4
  • Molecular Weight : 282.25 g/mol
  • Density : 1.506 g/cm³
  • Boiling Point : 511.8 °C
  • Flash Point : 253.4 °C

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. Studies indicate that derivatives of pyrrole-2,5-dione can inhibit tyrosine kinases, which are crucial for cancer cell proliferation. For instance, a related compound demonstrated the ability to inhibit growth in various cancer cell lines by interacting with ATP-binding domains of growth factor receptors such as EGFR and VEGFR2 .

Antitumor Activity

Research has shown that certain derivatives of pyrrole-2,5-dione exhibit potent antitumor effects. A notable study highlighted a compound that inhibited the growth of colon cancer cell lines (HCT-116, SW-620, Colo-205) with a GI50 value ranging from 1.0×1081.0\times 10^{-8} M to 1.6×1081.6\times 10^{-8} M . This suggests that modifications in the side groups of the pyrrole structure significantly enhance its biological efficacy.

Table 1: Antitumor Activity of Pyrrole Derivatives

CompoundCell Line TestedGI50 (M)Reference
4-Amino-3-chloro-1H-pyrrole-2,5-dioneHCT-1161.0×1081.0\times 10^{-8}Dubinina et al., 2007
4-Amino-3-chloro-1H-pyrrole-2,5-dioneSW-6201.6×1081.6\times 10^{-8}Garmanchuk et al., 2013a
4-Amino-3-chloro-1H-pyrrole-2,5-dioneColo-2051.0×1081.0\times 10^{-8}Kuznietsova et al., 2013

Anti-inflammatory Properties

In addition to its antitumor potential, compounds related to pyrrole-2,5-dione have been reported to possess anti-inflammatory properties. A study indicated that these compounds could reduce inflammation markers in vitro without inducing significant cytotoxicity at lower concentrations .

Case Studies

  • Colon Cancer Model : In a chemically induced colon cancer model in rats, the administration of a pyrrole derivative led to a significant reduction in tumor growth compared to controls .
  • Toxicity Assessment : Toxicological evaluations showed that while some derivatives exhibited slight toxicity at high concentrations (100 µg/mL), they generally maintained low toxicity profiles at therapeutic doses .

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